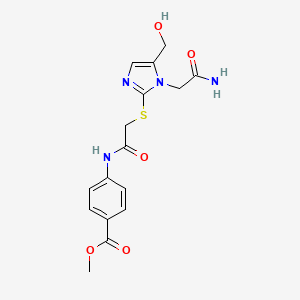
4-(2-((1-(2-amino-2-oxoéthyl)-5-(hydroxyméthyl)-1H-imidazol-2-yl)thio)acétamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthèse et structure des dérivés redox Ce composé pourrait potentiellement être utilisé dans la synthèse et la structure des dérivés redox. Selon une étude, des composés similaires possèdent la conformation chaise, l'orientation équatoriale du groupe CH2C(O)NH2, et diffèrent par la géométrie de l'atome N1 de l'hétérocycle .
Polymères thermosensibles
Le composé pourrait être utilisé dans la synthèse de polymères thermosensibles. Un composé apparenté, les poly(2-dialkylamino-2-oxazolines) (PAmOx), est une nouvelle classe de polymères thermosensibles . Ces polymères ont été synthétisés par acylation de la polyéthylèneimine linéaire .
Synthèse des 1,2-aminoalcools
Le composé pourrait potentiellement être utilisé dans la synthèse des 1,2-aminoalcools. Une réaction de couplage radicalaire décarboxylative photocatalysée par la lumière visible générale et efficace d'acides aminés N-arylés avec des aldéhydes ou des cétones pour la synthèse de divers 1,2-aminoalcools a été décrite .
Activité Biologique
Methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, a compound with potential therapeutic applications, is a derivative of imidazole known for its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a thioether linkage, and an acetamido group. This unique configuration may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can be effective against various bacteria and fungi due to their ability to disrupt cellular processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 75 µg/mL |
| Compound B | Staphylococcus aureus | 50 µg/mL |
| Compound C | Candida albicans | 100 µg/mL |
The mechanism by which this class of compounds exerts its biological effects often involves the formation of reactive intermediates that interact with cellular macromolecules. For example, the nitro group in related nitroimidazole compounds is reduced to form free radicals that damage DNA and other critical biomolecules in pathogens .
Cytotoxicity and Cancer Research
Studies have suggested that methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been documented, making it a candidate for further investigation in cancer therapy.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study involving various cancer cell lines, methyl 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate demonstrated an IC50 value of approximately 30 µM against breast cancer cells, indicating significant potential for development as an anticancer agent .
Propriétés
IUPAC Name |
methyl 4-[[2-[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-25-15(24)10-2-4-11(5-3-10)19-14(23)9-26-16-18-6-12(8-21)20(16)7-13(17)22/h2-6,21H,7-9H2,1H3,(H2,17,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZHYSXEJALJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














